1-{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone
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Overview
Description
1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core, a piperazine ring, and various substituents such as a chlorophenyl and phenyl group
Preparation Methods
The synthesis of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the condensation of 4-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of the Piperazine Ring: The piperazine ring can be formed through the reaction of an appropriate diamine with a suitable electrophile, such as an alkyl halide.
Final Coupling: The final step involves coupling the pyrrolopyrimidine core with the piperazine ring, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with protein kinases, particularly PKB. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts cell signaling pathways involved in cell growth, survival, and proliferation, leading to antitumor effects.
Comparison with Similar Compounds
1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but differ in their substituents and overall structure.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit similar biological activities but have different core structures and substituents.
The uniqueness of 1-{4-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE lies in its specific combination of substituents and its potent inhibitory activity against PKB.
Properties
Molecular Formula |
C24H22ClN5O |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H22ClN5O/c1-17(31)28-11-13-29(14-12-28)23-22-21(18-5-3-2-4-6-18)15-30(24(22)27-16-26-23)20-9-7-19(25)8-10-20/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
PKXAQYUUOIHTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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